molecular formula C19H22N2O6S B4133314 methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate

methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate

Cat. No.: B4133314
M. Wt: 406.5 g/mol
InChI Key: CGJWHZBWZGJDFJ-UHFFFAOYSA-N
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Description

Methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a sulfonylated glycine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate typically involves multiple steps:

    Formation of the Sulfonylated Amine: The initial step involves the sulfonylation of 4-methoxy-3-methylphenylamine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine).

    Glycine Derivative Formation: The sulfonylated amine is then reacted with N-methylglycine (sarcosine) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the N-methylglycyl derivative.

    Esterification: The final step involves the esterification of the resulting compound with methyl 4-aminobenzoate under acidic conditions, often using a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the aromatic ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis:

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({N-[(4-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate: Lacks the methoxy group, which may affect its reactivity and binding properties.

    Methyl 4-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate: Lacks the methyl group on the aromatic ring, potentially altering its electronic properties.

Uniqueness

Methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and interactions with biological targets. This dual substitution pattern can enhance its versatility in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 4-[[2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-13-11-16(9-10-17(13)26-3)28(24,25)21(2)12-18(22)20-15-7-5-14(6-8-15)19(23)27-4/h5-11H,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJWHZBWZGJDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
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methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
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methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
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methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
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methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
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methyl 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate

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